![molecular formula C17H23NO4 B13226244 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a cyclohexane ring substituted with benzyloxycarbonyl and amino groups, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base.
Benzyloxycarbonylation: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, ammonia
Major Products
The major products formed from these reactions include benzyl-substituted cyclohexane derivatives, azide-substituted compounds, and various oxidized products.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can undergo hydrolysis to release benzyl alcohol, which may interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This compound’s unique structure makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3,4-dimethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12-8-9-17(15(19)20,10-13(12)2)18-16(21)22-11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
DSCWYEUGFIMGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


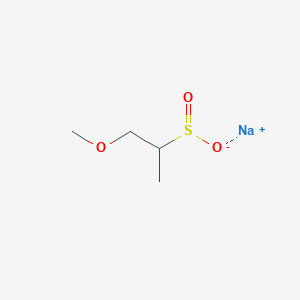
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)
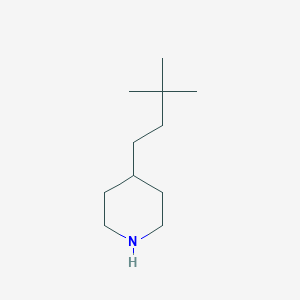
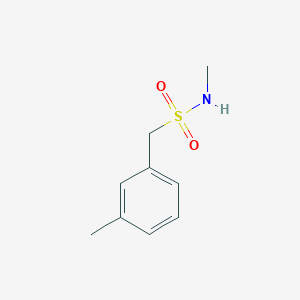
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
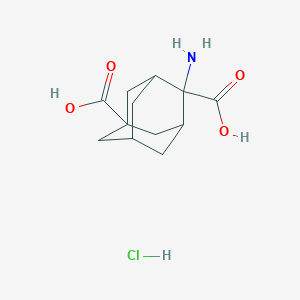
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
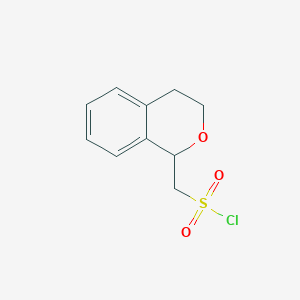
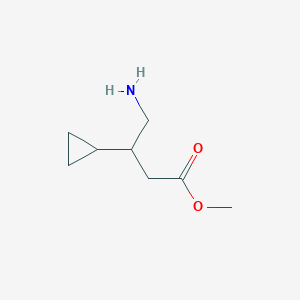
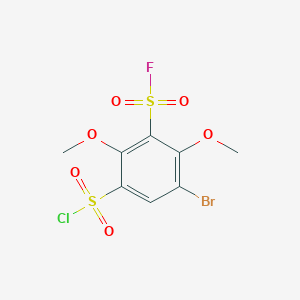
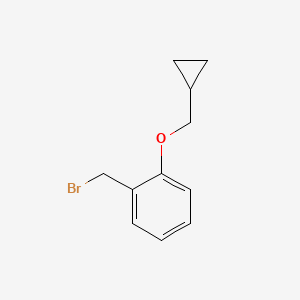
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one](/img/structure/B13226230.png)
